![molecular formula C10H19ClSi B2353852 {7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane CAS No. 84472-99-1](/img/structure/B2353852.png)
{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{7-Chlorobicyclo[410]heptan-7-yl}trimethylsilane is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane typically involves the reaction of a bicyclic precursor with trimethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The process can be summarized as follows:
Starting Materials: The synthesis begins with a bicyclic precursor, such as 7-chlorobicyclo[4.1.0]heptane.
Reaction with Trimethylsilyl Chloride: The precursor is reacted with trimethylsilyl chloride in the presence of a base like triethylamine.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture. The temperature is maintained at room temperature or slightly elevated to ensure complete reaction.
Purification: The product is purified by distillation or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the bicyclic structure can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different bicyclic derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted bicyclic compounds, while oxidation and reduction reactions can introduce or modify functional groups within the bicyclic framework.
Scientific Research Applications
Chemistry
In chemistry, {7-Chlorobicyclo[410]heptan-7-yl}trimethylsilane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of {7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane are studied for their potential biological activities. These compounds can serve as probes or inhibitors in biochemical assays.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties. They may act as intermediates in the synthesis of pharmaceuticals or as active pharmaceutical ingredients themselves.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of {7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its bicyclic structure allows for unique interactions with enzymes and receptors, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: This compound shares a similar bicyclic structure but has two chlorine atoms instead of one.
7-Bromobicyclo[4.1.0]heptane: Similar to the chlorinated compound but with a bromine atom.
7-Iodobicyclo[4.1.0]heptane: Another halogenated derivative with an iodine atom.
Uniqueness
{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
(7-chloro-7-bicyclo[4.1.0]heptanyl)-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClSi/c1-12(2,3)10(11)8-6-4-5-7-9(8)10/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVSFLPVWFIKGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1(C2C1CCCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]](/img/structure/B2353771.png)
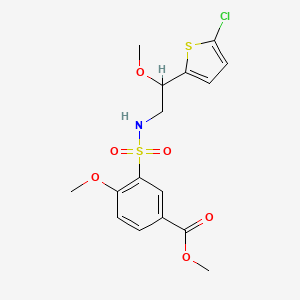
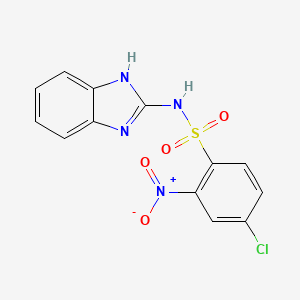

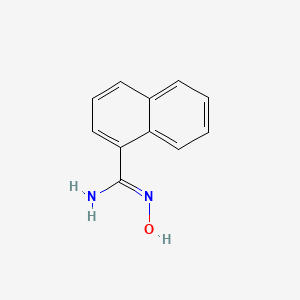
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2353779.png)
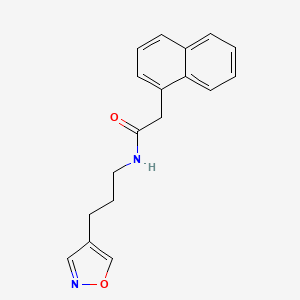
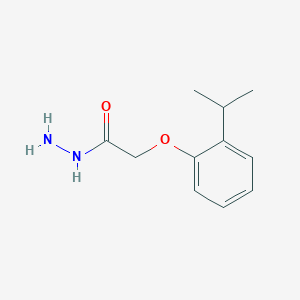

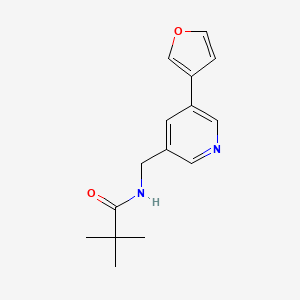
![3-butyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2353784.png)
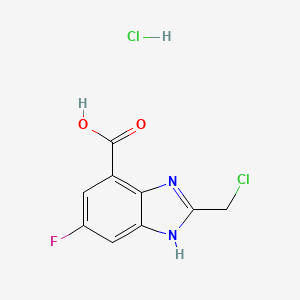
![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2353789.png)
![5-((3,3-diphenylpropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353790.png)
